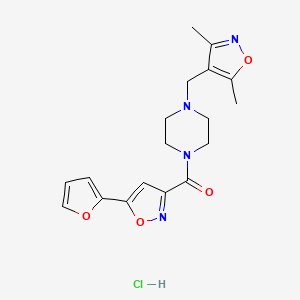

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

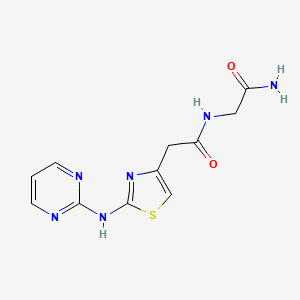

The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone hydrochloride is an isoxazole derivative . The molecular formula of the compound is C18H21ClN4O4 .

Molecular Structure Analysis

The structure of the compound is determined by single crystal X-ray diffraction . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set . The results show that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.9 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor counts . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 341.1870048 g/mol . The topological polar surface area of the compound is 49.6 Ų . The heavy atom count of the compound is 23 .Applications De Recherche Scientifique

Anticancer Potential

The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly breast cancer. It interacts with specific cellular targets, inhibiting their function and potentially suppressing tumor growth . Further investigations are needed to understand its mechanism fully.

Neurological Disorders

Due to its isoxazole moiety, this compound may modulate neurotransmitter systems. Researchers have investigated its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Preliminary studies indicate neuroprotective effects, but more research is required .

Anti-Inflammatory Properties

The furan and isoxazole rings in the molecule suggest anti-inflammatory potential. It could inhibit pro-inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .

Antibacterial Activity

The piperazine group may contribute to antibacterial properties. Researchers have tested its efficacy against various bacterial strains, including drug-resistant ones. It could be a promising lead for novel antibiotics .

Antiviral Applications

Given the urgent need for antiviral drugs, this compound has been evaluated for its activity against viruses. It may interfere with viral replication or entry mechanisms, making it a candidate for further investigation .

Molecular Docking Studies

Computational studies using molecular docking techniques have explored its binding affinity with specific proteins. Researchers have focused on interactions with bromodomain-containing protein 4 (BRD4), a key epigenetic regulator. BRD4 inhibitors have implications in cancer therapy, and this compound shows promise .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit inhibitory effects onBRD4 , a protein that plays a key role in transcriptional regulation and cellular processes.

Mode of Action

It’s worth noting that similar compounds have demonstrated significant anti-proliferative activity against various cell lines . This suggests that the compound may interact with its target to inhibit cell proliferation.

Biochemical Pathways

The inhibition of brd4 can affect various cellular processes, including cell cycle progression, apoptosis, and dna damage response .

Pharmacokinetics

Similar compounds containing the piperazine motif have been reported to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

The inhibition of brd4 and the subsequent anti-proliferative activity suggest that the compound may induce cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4.ClH/c1-12-14(13(2)25-19-12)11-21-5-7-22(8-6-21)18(23)15-10-17(26-20-15)16-4-3-9-24-16;/h3-4,9-10H,5-8,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZOKRIUXDOHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)

![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)

![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)